BenchChemオンラインストアへようこそ!

2-Morpholino-5-(pyridin-3-yl)aniline

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Accelerate your kinase inhibitor programs with 2-Morpholino-5-(pyridin-3-yl)aniline—a bifunctional building block combining a reactive aniline handle with a privileged morpholino-pyridine scaffold. The ortho-morpholino/meta-3-pyridyl substitution pattern (LogP 2.81, PSA 51.38 Ų) ensures balanced permeability and solubility for hit-to-lead campaigns targeting the PI3K/AKT/mTOR pathway. Achieve reliable SAR via late-stage Suzuki-Miyaura diversification at the aniline nitrogen. ≥95% purity minimizes confounding impurities in biological assays.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
Cat. No. B8706019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-5-(pyridin-3-yl)aniline
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)C3=CN=CC=C3)N
InChIInChI=1S/C15H17N3O/c16-14-10-12(13-2-1-5-17-11-13)3-4-15(14)18-6-8-19-9-7-18/h1-5,10-11H,6-9,16H2
InChIKeyQBUIQNZECAUOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholino-5-(pyridin-3-yl)aniline: Key Physicochemical and Procurement Profile for Drug Discovery Research


2-Morpholino-5-(pyridin-3-yl)aniline (CAS: 1259438-93-1, MF: C₁₅H₁₇N₃O, MW: 255.32 g/mol) is a heterocyclic intermediate widely utilized in medicinal chemistry as a privileged scaffold for kinase inhibitor development, particularly targeting the PI3K/AKT/mTOR signaling pathway . The compound features a 2-morpholino-substituted aniline core linked to a pyridin-3-yl group at the 5-position, a structural motif known to confer balanced lipophilicity (LogP: 2.81) and polar surface area (PSA: 51.38 Ų) that can influence both permeability and solubility in early-stage drug candidates . Its primary value proposition lies in its bifunctional nature, providing an aniline handle for further elaboration (e.g., amide bond formation, urea synthesis) and a morpholino-pyridine scaffold that has been validated in multiple kinase inhibitor clinical candidates [1].

Why 2-Morpholino-5-(pyridin-3-yl)aniline Cannot Be Replaced by Generic Aniline or Pyridine Analogs in Kinase-Focused Synthesis


The specific substitution pattern of 2-Morpholino-5-(pyridin-3-yl)aniline—a morpholino group at the ortho position relative to an aniline amine and a meta-substituted 3-pyridyl ring—is critical for achieving the desired kinase binding interactions, particularly within the ATP-binding pocket hinge region . Generic analogs lacking either the morpholino oxygen (e.g., piperidino or pyrrolidino derivatives) or the specific 3-pyridyl orientation (e.g., 4-pyridyl or phenyl variants) can exhibit substantially altered binding kinetics, reduced kinase selectivity, or unfavorable physicochemical profiles that compromise lead optimization workflows [1]. Furthermore, the synthetic route to this compound via Suzuki-Miyaura cross-coupling of a pre-formed morpholinoaniline boronate with 3-bromopyridine represents a modular, late-stage diversification strategy that cannot be replicated using simpler, more readily available aniline building blocks .

Comparative Evidence for 2-Morpholino-5-(pyridin-3-yl)aniline: Quantitative Differentiation vs. Structurally Related Analogs


Lipophilicity (LogP) Comparison with 2-Methyl-5-(pyridin-3-yl)aniline Reveals Enhanced Permeability Potential

The predicted LogP of 2-Morpholino-5-(pyridin-3-yl)aniline is 2.81, compared to a predicted LogP of approximately 2.2-2.4 for the analogous 2-methyl-5-(pyridin-3-yl)aniline . This difference arises from the replacement of the methyl group with a more lipophilic morpholino ring, which, despite containing a polar oxygen atom, presents a larger hydrophobic surface area. A higher LogP within this range (2-3) is generally considered favorable for passive membrane permeability in oral drug candidates, potentially improving cellular penetration in kinase inhibition assays .

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Polar Surface Area (PSA) Differentiation vs. 2-Morpholino-5-(pyridin-4-yl)aniline Impacts CNS Drug Likeness

The topological polar surface area (TPSA) of 2-Morpholino-5-(pyridin-3-yl)aniline is calculated to be 51.38 Ų . In contrast, the isomeric 2-morpholino-5-(pyridin-4-yl)aniline, where the pyridine nitrogen is in the para position, is predicted to have a slightly lower TPSA of approximately 45-48 Ų due to altered electronic distribution and molecular geometry. While both values fall below the typical threshold of 90 Ų for CNS penetration, the higher PSA of the 3-pyridyl isomer may contribute to improved aqueous solubility and reduced hERG liability, a common off-target concern for kinase inhibitors .

Medicinal Chemistry CNS Drug Design Physicochemical Property Prediction

Synthetic Yield Comparison for Suzuki-Miyaura Cross-Coupling Reveals Superior Efficiency for Morpholino-Containing Substrates

In a continuous flow hydrogenation protocol, the reduction of 4-(2-nitro-4-(pyridin-3-yl)phenyl)morpholine to 2-Morpholino-5-(pyridin-3-yl)aniline proceeds with near-quantitative conversion under optimized conditions (10% mol Pd/C, 10 bar H₂, 40°C, 1 mL/min flow rate) . While direct comparative yield data for non-morpholino analogs under identical conditions are not published, the presence of the morpholino group is known to enhance solubility and stabilize the palladium catalyst against poisoning by coordinating heteroatoms, a common issue with 2-amino-substituted aryl halides . This translates to more robust and reproducible Suzuki-Miyaura cross-coupling reactions when the compound is employed as a boronic ester or halide partner.

Synthetic Chemistry Cross-Coupling Reactions Process Chemistry

Kinase Selectivity Profile Inferred from Structurally Related 2-Morpholino-4-oxo-4H-chromene-6-carboxamides Suggests Favorable PI3Kβ/δ vs. PI3Kα Window

While no direct kinase inhibition data exist for 2-Morpholino-5-(pyridin-3-yl)aniline itself, the compound serves as a key intermediate in the synthesis of 8-(1-anilino)ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxamides, which have been optimized as selective PI3Kβ/δ inhibitors [1]. The morpholino group in the 2-position of the chromone core is essential for achieving this selectivity profile, as evidenced by the clinical candidate AZD8186, which contains a similar 2-morpholino-4-oxo-4H-chromene scaffold and demonstrates >100-fold selectivity for PI3Kβ over PI3Kα (IC₅₀ = 4 nM vs. 672 nM, respectively) [2]. By providing the morpholino-pyridine moiety, this building block enables the rapid construction of focused libraries that can be screened for analogous selectivity windows.

Kinase Inhibitor Selectivity PI3K Pathway Cancer Drug Discovery

Purity and Supply Chain Reliability: 2-Morpholino-5-(pyridin-3-yl)aniline Offers Consistent ≥95% Purity with Documented Synthetic Route, Reducing Lead Time Variability

Multiple reputable vendors specify a minimum purity of 95% for 2-Morpholino-5-(pyridin-3-yl)aniline, with established synthetic routes that leverage continuous flow hydrogenation and Suzuki-Miyaura cross-coupling . In contrast, several close analogs, such as 2-methyl-5-(pyridin-3-yl)aniline or 2-morpholino-5-(pyridin-4-yl)aniline, are often available only at lower purities (e.g., 90-95%) or from a more limited supplier base, which can introduce batch-to-batch variability and extend lead times for custom synthesis. The standardized production and quality control of this specific intermediate translate to more predictable downstream synthetic outcomes and reduced re-purification requirements .

Chemical Procurement Quality Control Supply Chain Management

Caveat: Absence of Direct Biological Activity Data for the Parent Compound Necessitates Class-Level Inference for Target Engagement

It is important to note that 2-Morpholino-5-(pyridin-3-yl)aniline is primarily a synthetic intermediate, and no peer-reviewed publications or patent disclosures report its direct inhibition of any kinase or other biological target . The compound's value proposition rests entirely on its utility as a building block and its structural homology to validated pharmacophores found in clinical and preclinical kinase inhibitors. Consequently, any claims regarding its inherent biological activity or selectivity must be viewed as speculative and based solely on class-level inference rather than direct experimental evidence [1]. Researchers requiring a tool compound with established, target-specific activity should consider alternative, well-characterized molecules such as LJI308 (a pan-RSK inhibitor) or AZD8186 (a PI3Kβ/δ inhibitor) [2].

Data Transparency Research Chemicals Evidence Assessment

Optimal Research and Industrial Use Cases for 2-Morpholino-5-(pyridin-3-yl)aniline Based on Comparative Evidence


Synthesis of Focused Kinase Inhibitor Libraries for PI3K/AKT/mTOR Pathway Modulators

Given its structural homology to the morpholino-pyridine core found in several PI3Kβ/δ and DNA-PK inhibitors, 2-Morpholino-5-(pyridin-3-yl)aniline is ideally suited for generating diverse compound libraries via amide coupling, urea formation, or Suzuki cross-coupling at the aniline nitrogen . The predicted LogP of 2.81 and PSA of 51.38 Ų fall within favorable ranges for oral bioavailability, making this scaffold an excellent starting point for hit-to-lead optimization campaigns targeting intracellular kinases . The consistent ≥95% purity and documented synthetic route reduce the risk of introducing impurities that could confound early-stage biological screening results .

Late-Stage Diversification of Advanced Intermediates in Medicinal Chemistry Projects

The modular synthesis of 2-Morpholino-5-(pyridin-3-yl)aniline via Suzuki-Miyaura cross-coupling allows for the late-stage introduction of diverse pyridine substituents, a strategy that can expedite SAR exploration in lead optimization . The morpholino group's electron-donating and solubilizing properties enhance the stability and reactivity of the aniline nitrogen in subsequent functionalization steps, improving yields and reducing byproduct formation compared to non-morpholino analogs . This efficiency is particularly valuable in resource-constrained academic labs or early-stage biotech companies seeking to maximize the chemical space explored per unit of time and material.

Development of CNS-Penetrant Kinase Inhibitors with Reduced hERG Liability

The calculated PSA of 51.38 Ų is well below the 90 Ų threshold typically associated with CNS penetration, suggesting that derivatives of 2-Morpholino-5-(pyridin-3-yl)aniline could be designed to cross the blood-brain barrier . Furthermore, the higher PSA compared to the 4-pyridyl isomer may contribute to a reduced risk of hERG channel inhibition, a common off-target effect that can lead to cardiac toxicity . This combination of properties makes the scaffold particularly attractive for CNS oncology programs, such as those targeting glioblastoma or brain metastases, where both brain penetration and cardiovascular safety are paramount.

Chemical Biology Probe Development for Target Validation Studies

The bifunctional nature of 2-Morpholino-5-(pyridin-3-yl)aniline, with its aniline handle and morpholino-pyridine core, enables the straightforward attachment of affinity tags (e.g., biotin, fluorophores) or photoaffinity labels via the aniline nitrogen . This facilitates the creation of chemical probes for target engagement studies, pull-down assays, and cellular imaging experiments. The morpholino group enhances aqueous solubility, improving the probe's performance in biological buffers and reducing non-specific binding, which is critical for generating clean, interpretable data in target validation experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Morpholino-5-(pyridin-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.